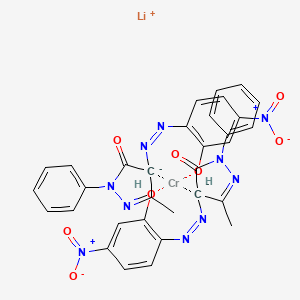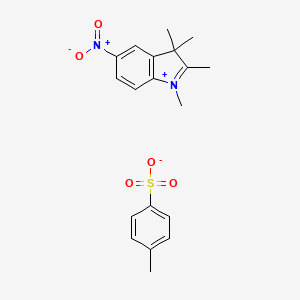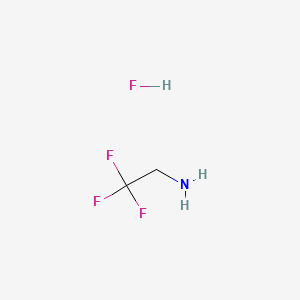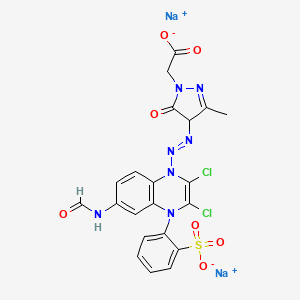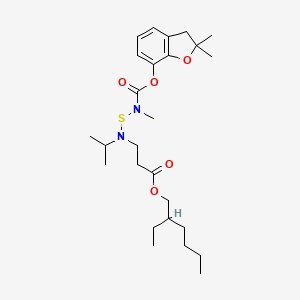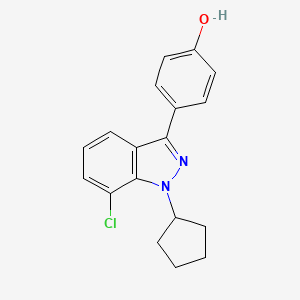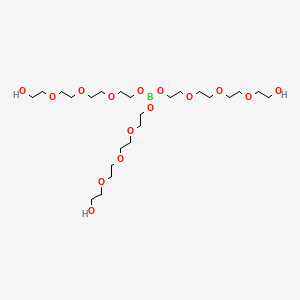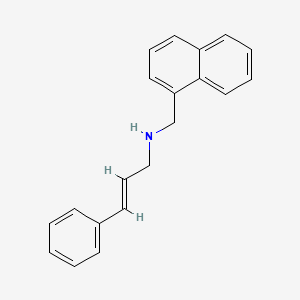
Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The final product is usually purified through crystallization or filtration processes to ensure high purity and quality.
化学反应分析
Types of Reactions
Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces amines.
科学研究应用
Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile, paper, and leather industries as a dye due to its stability and vibrant color.
作用机制
The mechanism of action of Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their function and behavior. The pathways involved often include binding to proteins and nucleic acids, altering their structure and activity.
相似化合物的比较
Similar Compounds
- Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate
- Disodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
Uniqueness
What sets Trisodium 4-hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)-6-((3-sulphonatophenyl)amino)naphthalene-2-sulphonate apart from similar compounds is its enhanced solubility in water and its ability to produce more vibrant and stable colors. This makes it particularly valuable in industrial applications where these properties are crucial.
属性
CAS 编号 |
25251-40-5 |
|---|---|
分子式 |
C26H22N3Na3O14S4 |
分子量 |
797.7 g/mol |
IUPAC 名称 |
trisodium;4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H25N3O14S4.3Na/c1-15-10-21(22(42-2)14-23(15)44(31,32)9-8-43-47(39,40)41)28-29-25-24(46(36,37)38)11-16-6-7-18(13-20(16)26(25)30)27-17-4-3-5-19(12-17)45(33,34)35;;;/h3-7,10-14,27,30H,8-9H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI 键 |
RZQIESOJYPKMNZ-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)[O-])OC)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)
